molecular formula C15H16 B077686 2,5-Dimethyldiphenylmethane CAS No. 13540-50-6

2,5-Dimethyldiphenylmethane

Cat. No. B077686
CAS RN: 13540-50-6
M. Wt: 196.29 g/mol
InChI Key: LJBGURBFHJJQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyldiphenylmethane (DMDPM) is a chemical compound that belongs to the class of diarylmethanes. It is a colorless, crystalline solid that is widely used in scientific research due to its unique properties. DMDPM has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyldiphenylmethane involves its ability to undergo a photo-induced electron transfer (PET) reaction with hydroxyl radicals. This reaction results in the formation of a highly fluorescent product, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to protect cells against oxidative stress by scavenging hydroxyl radicals. This compound has also been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-Dimethyldiphenylmethane in lab experiments is its high sensitivity and selectivity for hydroxyl radicals. It is also relatively easy to synthesize and can be easily incorporated into various experimental protocols. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 2,5-Dimethyldiphenylmethane. One area of research is the development of new fluorescent probes based on the structure of this compound for the detection of other reactive oxygen species. Another area of research is the development of new synthetic methods for the production of this compound and related compounds. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of medicine.

Scientific Research Applications

2,5-Dimethyldiphenylmethane has been widely used in scientific research as a fluorescent probe for the detection of hydroxyl radicals. Hydroxyl radicals are highly reactive species that are involved in a wide range of biological processes, including oxidative stress, DNA damage, and aging. This compound has also been used as a fluorescent probe for the detection of other reactive oxygen species, such as superoxide and singlet oxygen.

properties

CAS RN

13540-50-6

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

2-benzyl-1,4-dimethylbenzene

InChI

InChI=1S/C15H16/c1-12-8-9-13(2)15(10-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

LJBGURBFHJJQQU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CC2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=CC=CC=C2

Other CAS RN

13540-50-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

63.3 Parts of benzyl chloride at 20° are slowly added during 2 hours to a mixture of 1 part of iron (III) chloride and 531 parts of p-xylene held at a temperature of 115°-120° C. The rate of hydrogen chloride evolution is found to be directly proportional to the rate of benzyl chloride addition. After addition, the mixture is held at 120° C. for 3 hours then filtered to remove insoluble matter, and the unreacted p-xylene (406 parts) removed by atmospheric distillation at 135°-145° C. The residue is distilled under reduced pressure at 2-3 mm Hg and a further fraction of p-xylene (64 parts) is obtained at 30°-40° C. The total recovery of p-xylene is 470 parts (98% recovery). The product, 2,5-dimethyldiphenylmethane is obtained at 126°-134° C.: yield 80 parts (82% of theory). A residue of 10.1 parts of polymer remains after distillation.
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